molecular formula C12H17FN2 B3092054 (3R)-1-[(3-fluorophenyl)methyl]piperidin-3-amine CAS No. 1222710-42-0

(3R)-1-[(3-fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092054
CAS No.: 1222710-42-0
M. Wt: 208.27 g/mol
InChI Key: IWWLKPPORQFPPZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-1-[(3-fluorophenyl)methyl]piperidin-3-amine” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine .


Chemical Reactions Analysis

Again, without specific data, I can only speculate on the possible reactions. Piperidines can act as bases, reacting with acids to form salts . The fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally . The presence of the fluorine atom might increase the compound’s stability and lipophilicity compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs containing piperidine rings act on the central nervous system , but without specific data, it’s impossible to say for sure.

Safety and Hazards

Without specific data, I can only say that general safety procedures should be followed when handling this or any chemical compound. This includes avoiding inhalation or skin contact and using appropriate personal protective equipment .

Properties

IUPAC Name

(3R)-1-[(3-fluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWLKPPORQFPPZ-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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